molecular formula C20H26N6O B2683026 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide CAS No. 2035017-99-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

Cat. No.: B2683026
CAS No.: 2035017-99-1
M. Wt: 366.469
InChI Key: OPRDWMOVNMTLJV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide is a useful research compound. Its molecular formula is C20H26N6O and its molecular weight is 366.469. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has highlighted the synthesis and evaluation of compounds with structural similarities, showing significant antimicrobial and antitubercular activities. For instance, thiazolidinone derivatives linked to a triazine moiety demonstrated antimicrobial activity against a variety of bacteria and fungi, suggesting the potential of these compounds in treating infections (Divyesh Patel et al., 2012; Divyesh Patel, P. Kumari, N. Patel, 2012). Additionally, N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were found to have promising antitubercular activity against Mycobacterium tuberculosis, highlighting the significance of structural modifications in enhancing biological activities (Kavit N. Patel, V. Telvekar, 2014).

Antioxidant and Enzyme Inhibitory Properties

Compounds incorporating 1,3,5-triazine motifs have been explored for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The synthesis of benzenesulfonamides incorporating triazine moieties and their evaluation in these contexts suggest a potential for therapeutic applications (Nabih Lolak et al., 2020).

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-25(2)19-22-17(23-20(24-19)26-13-7-4-8-14-26)15-21-18(27)12-11-16-9-5-3-6-10-16/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3,(H,21,27)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRDWMOVNMTLJV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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